2-(3,4-Dichlorophenyl)-1,3-dithiolane
Description
Detailed Research Findings
The role of the catalytic system is twofold. p-Toluenesulfonic acid, a strong organic acid, protonates the carbonyl oxygen of 3,4-dichlorobenzaldehyde (B146584), thereby activating the carbonyl carbon towards nucleophilic attack by the sulfur atoms of ethane-1,2-dithiol.
Silica (B1680970) gel contributes significantly to the reaction's success. Its large surface area and porous nature make it an excellent support material. organic-chemistry.org Crucially, silica gel acts as an in-situ dehydrating agent, sequestering the water molecule produced during the condensation reaction. This removal of water shifts the equilibrium towards the formation of the dithiolane product, in accordance with Le Châtelier's principle, leading to high yields. organic-chemistry.org
Research has demonstrated that this combined catalytic method is versatile and provides excellent yields in short reaction times. organic-chemistry.orgorganic-chemistry.org The procedure is highly selective for aldehydes, allowing for their protection even in the presence of less reactive ketone groups. organic-chemistry.org
The general reaction is as follows:
Reaction Scheme: Catalytic Synthesis of 2-(3,4-Dichlorophenyl)-1,3-dithiolane
3,4-Dichlorobenzaldehyde reacts with ethane-1,2-dithiol in the presence of catalytic p-Toluenesulfonic acid and silica gel to yield this compound and water.
While specific data for 3,4-dichlorobenzaldehyde was not detailed in the surveyed literature, the effectiveness of this method has been demonstrated for a variety of substituted aromatic aldehydes. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring makes the carbonyl carbon of 3,4-dichlorobenzaldehyde highly electrophilic and thus reactive under these conditions. The table below, derived from studies on analogous aromatic aldehydes, illustrates the typical efficiency of this catalytic system.
Table 1: Thioacetalization of Various Aromatic Aldehydes using p-TSA and Silica Gel
| Aldehyde | Product | Time (h) | Yield (%) |
| Benzaldehyde (B42025) | 2-Phenyl-1,3-dithiolane (B1617770) | 2.5 | 98 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-dithiolane | 3.0 | 99 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1,3-dithiolane | 3.5 | 99 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-dithiolane | 4.0 | 98 |
This table is representative of the reaction's efficiency for various substituted benzaldehydes under catalysis by p-toluenesulfonic acid and silica gel, as established in the chemical literature. Reaction conditions typically involve stirring the aldehyde, ethane-1,2-dithiol, and the catalysts in a solvent like dichloromethane (B109758) at room temperature.
The high yields obtained for both electron-rich (4-methoxybenzaldehyde) and electron-poor (4-chlorobenzaldehyde, 4-nitrobenzaldehyde) substrates underscore the broad applicability and robustness of this catalytic method for the synthesis of 2-aryl-1,3-dithiolanes.
Structure
3D Structure
Properties
CAS No. |
83521-69-1 |
|---|---|
Molecular Formula |
C9H8Cl2S2 |
Molecular Weight |
251.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-dithiolane |
InChI |
InChI=1S/C9H8Cl2S2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 |
InChI Key |
KRHVSKHNFWHHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
* Lewis Acid Surfactant Combined Copper Bis Dodecyl Sulfate
Thioacetalization of 3,4-Dichlorobenzaldehyde (B146584)
The most common method for forming 1,3-dithiolanes is the condensation reaction between an aldehyde and 1,2-ethanedithiol (B43112). researchgate.net This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The reaction involves the nucleophilic attack of the sulfur atoms of 1,2-ethanedithiol on the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde, with the subsequent elimination of a water molecule.
General Reaction Scheme:
Catalytic Systems and Reaction Methodologies
Several catalytic systems have been developed to promote the efficient and selective formation of 1,3-dithiolanes from aldehydes.
Both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like zinc chloride, hafnium triflate, and praseodymium triflate) are effective catalysts for this transformation. organic-chemistry.org The choice of catalyst can influence reaction times, yields, and chemoselectivity, especially when other functional groups are present in the molecule. For instance, some catalytic systems allow for the selective protection of aldehydes in the presence of ketones. organic-chemistry.org Solvent-free conditions have also been developed, often using solid-supported catalysts like perchloric acid on silica (B1680970) gel, which simplifies purification and reduces environmental impact. organic-chemistry.org
An environmentally benign approach for thioacetalization utilizes a Lewis acid-surfactant-combined (LASC) catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂], in water. organic-chemistry.org This method avoids the need for organic solvents. The Cu(DS)₂ catalyst functions as both a Lewis acid to activate the carbonyl group and a surfactant to form an emulsion in water. This creates a hydrophobic microenvironment where the reaction can proceed efficiently, shielded from the bulk aqueous phase. This system is highly chemoselective for aldehydes and the catalyst can often be recovered and reused, aligning with the principles of green chemistry. organic-chemistry.org
The formation of the dithiolane ring is a well-studied process, with outcomes influenced by the reaction mechanism and external conditions.
The acid-catalyzed formation of a 1,3-dithiolane (B1216140) from an aldehyde and 1,2-ethanedithiol is generally understood to proceed through a two-step mechanism. First, the acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon significantly more electrophilic. One of the thiol groups of 1,2-ethanedithiol then attacks the activated carbonyl carbon to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group of the hemithioacetal forms a good leaving group (water). An intramolecular nucleophilic attack by the second thiol group, accompanied by the loss of water, closes the five-membered ring to yield the final 1,3-dithiolane product. wordpress.com
An alternative mechanism has been proposed for the formation of 1,3-dithiolanes from rhodanine-derived enethiols, described as a "spontaneous double electrophilic addition," which highlights the complexity and substrate-dependent nature of dithiolane synthesis.
The efficiency of dithiolane formation is markedly affected by the choice of solvent and the electronic nature of substituents on the aromatic ring. Studies have shown that polar aprotic solvents like DMSO can be particularly effective for certain dithiolane-forming reactions. The reaction rate and the distribution of products are also dependent on the aryl substitution pattern.
The electronic properties of the substituent on the benzaldehyde (B42025) starting material play a crucial role. Electron-withdrawing groups, such as the two chlorine atoms in 3,4-dichlorobenzaldehyde, increase the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack by the dithiol. Conversely, strong electron-donating groups on the aryl ring may slow down the reaction. The table below illustrates the effect of different substituents on the yield of thioacetalization for various aromatic aldehydes under specific catalytic conditions.
| Aromatic Aldehyde | Substituent(s) | Electronic Effect | Reported Yield (%) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | -NO₂ | Strongly Electron-Withdrawing | 95 | organic-chemistry.org |
| 4-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | 94 | organic-chemistry.org |
| Benzaldehyde | -H | Neutral | 92 | organic-chemistry.org |
| 4-Methylbenzaldehyde | -CH₃ | Electron-Donating | 93 | organic-chemistry.org |
| 4-Methoxybenzaldehyde | -OCH₃ | Strongly Electron-Donating | 91 | organic-chemistry.org |
Data is illustrative of general trends in thioacetalization reactions under various catalytic conditions and may not represent a direct comparison.
There is no information available in the current scientific literature detailing the specific cycloalkylation reactions of 1,3-dithiolanes with hydantoin (B18101) derivatives. This represents a potential area for future research in synthetic methodology.
The synthesis of 2-methylene-1,3-dithiolanes via a dehydrohalogenation elimination reaction from a 2-(halomethyl)-1,3-dithiolane precursor is not a commonly documented synthetic route. Alternative methods, such as those starting from carbon disulfide and active methylene (B1212753) compounds, are more frequently described for preparing 2-ylidene-1,3-dithiolane structures.
Chemical Reactivity and Transformation Mechanisms of 2 3,4 Dichlorophenyl 1,3 Dithiolane and Analogs
Ring Cleavage Reactions (Deprotection)chemicalbook.com
The cleavage of the 1,3-dithiolane (B1216140) ring is a process of deprotection that reverts the thioacetal functionality back to a carbonyl group. While the 1,3-dithiolane is resistant to standard acidic and alkaline hydrolysis, a variety of reagents have been developed to facilitate this transformation effectively. chemicalbook.com The choice of reagent is often dictated by the presence of other functional groups within the molecule, aiming for high chemoselectivity and yield. The deprotection of 2-aryl-1,3-dithiolanes, such as 2-(3,4-Dichlorophenyl)-1,3-dithiolane, typically proceeds under oxidative or Lewis acid-promoted conditions to yield the corresponding aromatic aldehyde, in this case, 3,4-Dichlorobenzaldehyde (B146584).
Comprehensive Analysis of Reagents for Ring Openingchemicalbook.com
A range of effective reagents has been identified for the ring opening of 1,3-dithiolanes. chemicalbook.com These systems often involve heavy metal salts, halogen-based oxidants, or other specialized compounds that can interact with the sulfur atoms of the dithiolane ring, initiating the cleavage process. The selection of a suitable reagent is critical to avoid unwanted side reactions and ensure compatibility with other functional groups that may be present in the substrate. chemicalbook.com
Copper(II) chloride (CuCl₂) adsorbed onto silica (B1680970) gel is recognized as an effective reagent for the deprotection of 1,3-dithiolanes. chemicalbook.com This solid-supported reagent offers advantages in terms of ease of handling and simplified workup procedures. The reaction mechanism likely involves the Lewis acidic character of Cu(II), which coordinates to the sulfur atoms of the dithiolane ring. This coordination weakens the carbon-sulfur bonds, making the thioacetal carbon susceptible to nucleophilic attack by water, which is often present in the reaction medium or added during workup. The silica gel support provides a large surface area for the reaction to occur efficiently.
Systems involving thionyl chloride (SOCl₂) and phosphorus iodide (P₂I₄) are also employed for the cleavage of the dithiolane ring. chemicalbook.com Thionyl chloride can react with the dithiolane to form reactive intermediates that are readily hydrolyzed to the corresponding carbonyl compound. The P₂I₄/Ac₂O system is another potent combination for this transformation. chemicalbook.com These reagents are typically used under anhydrous conditions, with hydrolysis performed in a subsequent step. The reactivity of these systems makes them suitable for cleaving even stable dithiolanes, though their compatibility with sensitive functional groups must be considered.
N-Bromosuccinimide (NBS) in aqueous acetone (B3395972) is a widely used method for dithiolane deprotection. chemicalbook.com The reaction is believed to proceed via an oxidative mechanism. NBS acts as a source of electrophilic bromine, which attacks one of the sulfur atoms. This initial attack leads to the formation of a sulfonium (B1226848) species. The presence of water in the acetone solvent allows for subsequent hydrolysis, which ultimately cleaves the carbon-sulfur bonds and liberates the carbonyl group. This method is often favored for its relatively mild conditions. chemrxiv.org
Thallium(III) nitrate (B79036) (Tl(NO₃)₃), typically used as a trihydrate in a solvent like methanol, is a powerful oxidizing agent for effecting dithiolane cleavage. chemicalbook.comwikipedia.org The thallium(III) salt functions as a potent Lewis acid, facilitating both the formation of acetals and their cleavage. rsc.org In the deprotection reaction, the Tl(III) center coordinates to the sulfur atoms, promoting oxidative cleavage. youtube.com During the reaction, thallium(III) is reduced to the less reactive thallium(I) state. youtube.com Despite its efficiency, the high toxicity of thallium compounds is a significant drawback, limiting its widespread use. chemrxiv.orgwikipedia.org
The combination of mercury(II) chloride (HgCl₂) and cadmium carbonate (CdCO₃) is a classic and effective reagent system for cleaving thioacetals. chemicalbook.com More recent studies have also highlighted the efficacy of mercury(II) nitrate trihydrate in solvent-free, solid-state reactions for deprotecting 1,3-dithiolanes and dithianes. nih.gov
The mechanism involves the strong affinity of the soft Hg(II) ion for the soft sulfur atoms of the dithiolane. This interaction forms a mercury-sulfur complex, which precipitates and drives the reaction forward. nih.gov The weakened C-S bonds are then hydrolyzed by water present in the reaction medium to regenerate the carbonyl compound. Research on various substituted aryl dithiolanes and dithianes demonstrates that this method is fast and high-yielding, even with functional groups like nitro and chloro groups present on the aromatic ring. nih.gov For instance, 2-(4-ClC₆H₄)-1,3-dithiolane is converted to its corresponding aldehyde in 3 minutes with a 92% yield using mercury(II) nitrate. nih.gov
Table 1: Deprotection of 1,3-Dithiolane Analogs with Mercury(II) Nitrate Trihydrate nih.govReaction conditions: Solid-state grinding of the substrate with Hg(NO₃)₂·3H₂O (1:2 molar ratio) at room temperature.
| Entry | Substrate (R1, R2) | Structure Type | Time (min) | Yield (%) |
| 1 | 4-BrC₆H₄, Me | 1,3-Dithiolane | 2 | 92 |
| 2 | Ph, Ph | 1,3-Dithiolane | 3 | 90 |
| 3 | 4-PhC₆H₄, Me | 1,3-Dithiolane | 4 | 88 |
| 4 | 4-ClC₆H₄, Ph | 1,3-Dithiolane | 3 | 92 |
| 5 | 3-NO₂C₆H₄, H | 1,3-Dithiane (B146892) | 2 | 95 |
| 6 | 4-ClC₆H₄, H | 1,3-Dithiane | 2 | 90 |
Hydrogen Peroxide Activated by Iodine Catalyst
A notably efficient and mild protocol for the deprotection of 1,3-dithiolanes involves the use of 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%). lookchem.comorganic-chemistry.orgorganic-chemistry.org This reaction is typically carried out in water in the presence of sodium dodecyl sulfate (B86663) (SDS), which acts as a surfactant to enhance the solubility of the substrate. lookchem.comorganic-chemistry.org The conditions are essentially neutral, which allows for the tolerance of a variety of sensitive functional groups. organic-chemistry.orgorganic-chemistry.org
This method has been shown to be effective for a wide range of 1,3-dithiolane derivatives, providing the corresponding carbonyl compounds in high yields. lookchem.comorganic-chemistry.org For instance, the deprotection of various dithiolanes using this system has been reported to yield the desired aldehydes and ketones, often within a short reaction time and without significant overoxidation. lookchem.com The combination of hydrogen peroxide and an iodine catalyst offers a greener alternative to traditional methods that often employ toxic heavy metal salts. lookchem.comorganic-chemistry.org
Table 1: Deprotection of 1,3-Dithiolanes using H₂O₂/I₂
| Entry | Substrate (1,3-Dithiolane of) | Product | Yield (%) | Time (min) |
|---|---|---|---|---|
| 1 | Piperonal | Piperonal | 94 | 30 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | 95 | 30 |
| 3 | Anisaldehyde | Anisaldehyde | 93 | 35 |
| 4 | Cyclohexanone (B45756) | Cyclohexanone | 92 | 45 |
Data sourced from Ganguly, N. G., & Barik, S. K. (2009). lookchem.com
Mechanistic Aspects of 1,3-Dithiolane Ring Cleavage
The cleavage of the 1,3-dithiolane ring generally proceeds through the generation of a labile sulfonium ion intermediate. lookchem.com In the case of the hydrogen peroxide and iodine system, it is proposed that iodine acts as a catalyst to activate the hydrogen peroxide. While the detailed mechanism is complex, it likely involves the formation of an electrophilic halogen species that attacks one of the sulfur atoms of the dithiolane ring. This initial attack makes the C2 carbon of the dithiolane ring susceptible to nucleophilic attack by water, leading to the opening of the ring. Subsequent steps involving further oxidation and hydrolysis ultimately regenerate the carbonyl group and produce ethane-1,2-dithiol or its oxidized derivatives.
Numerous reagents have been developed for the cleavage of 1,3-dithiolanes, many of which rely on the affinity of sulfur for soft electrophiles. lookchem.comchemicalbook.com These reagents are designed to generate the crucial sulfonium ion intermediate that facilitates the hydrolytic ring opening. lookchem.com
Oxidation Reactions of the Dithiolane Ring System
The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. organic-chemistry.org This reactivity has been exploited in various synthetic transformations.
Formation of Sulfoxides (e.g., 1,3-dithiolane-1-oxides)
The oxidation of 1,3-dithiolanes can be controlled to selectively produce the corresponding monosulfoxides (1,3-dithiolane-1-oxides). chemicalbook.com Various oxidizing agents can be employed for this purpose. For example, microbial oxidation has been utilized to afford 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com Chemical methods are also available; for instance, 2-phenyl-1,3-dithiolane (B1617770) can be oxidized in a diastereoselective manner to a monosulfoxide derivative using tert-butyl hydroperoxide (t-BuOOH) in the presence of a titanium catalyst like Cp₂TiCl₂. chemicalbook.com Under certain photoredox catalytic conditions, the oxidation of dithiolanes can be directed towards either sulfoxide (B87167) formation or a rearrangement product by simply changing the base used in the reaction. chemrxiv.org
Diastereoselective and Enantioselective Oxidation Studies
Significant research has been focused on achieving diastereoselective and enantioselective oxidation of the 1,3-dithiolane ring, as the resulting chiral sulfoxides are valuable synthetic intermediates. rsc.org
Enzyme-catalyzed oxidations have proven to be particularly effective in this regard. For example, cyclohexanone monooxygenase has been used to catalyze the oxidation of 1,3-dithioacetals, yielding enantiomerically pure (R)-monosulfoxides through a process of kinetic resolution. rsc.org Engineered microorganisms, such as E. coli and Saccharomyces cerevisiae expressing cyclohexanone monooxygenase, have also been successfully employed for the asymmetric oxidation of 2,2-disubstituted 1,3-dithiolanes, producing monosulfoxides with high enantiomeric and diastereomeric purity. researchgate.net
Chemical methods for diastereoselective oxidation have also been developed. The choice of oxidant and reaction conditions can influence the stereochemical outcome of the oxidation. chemicalbook.com
Lithiation and Organometallic Chemistry for Regioselective Functionalization
The 1,3-dithiolane ring and associated aromatic systems can be functionalized through regioselective lithiation, which involves the deprotonation at a specific position using a strong base like butyllithium (B86547), followed by reaction with an electrophile. researchgate.net
Regioselective Lithiation at Aromatic and Dithiolane Ring Positions
The position of lithiation is directed by the electronic and steric properties of the substituents on the aromatic ring and the dithiolane moiety itself. For instance, in 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, a close analog of the subject compound, treatment with butyllithium results in deprotonation at the 4-position of the dichlorophenyl ring, which is situated between the two chlorine atoms. researchgate.net This regioselectivity is attributed to the acidifying effect of the adjacent chloro substituents. researchgate.net
Furthermore, the introduction of a directing group can alter the site of lithiation. For example, after converting the initially lithiated species to a 4-trimethylsilyl derivative, subsequent lithiation with butyllithium occurs regioselectively at the 2-position of the dichlorophenyl ring. researchgate.net The presence of a complexing agent like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) with butyllithium can again change the regioselectivity, directing the deprotonation to the position adjacent to the fluorine atom on the fluorophenyl ring. researchgate.net
While 2-lithio-1,3-dithianes are generally stable and useful synthetic intermediates, the corresponding 2-lithio-1,3-dithiolanes derived from aldehydes can be unstable and undergo degradation through the loss of ethylene (B1197577) to form dithiocarboxylates. wikipedia.org This instability can limit their synthetic utility compared to their six-membered ring counterparts. tuni.fi
Strategies Involving Activating or Congesting Protecting Groups
The 1,3-dithiolane or 1,3-dithiane ring is not merely a passive spectator in chemical transformations. Its substituents and the substituents on the protected aromatic ring can be modulated to either facilitate (activate) or sterically control (congest) certain reactions, particularly deprotection.
Activating Groups: The rate of oxidative cleavage of 2-aryl-1,3-dithianes and dithiolanes is sensitive to the electronic nature of the aryl substituent. Electron-donating groups on the benzene (B151609) ring can be considered "activating groups" as they facilitate the cleavage process. For instance, in deprotection reactions using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), 2-aryl-1,3-dithianes with electron-donating substituents on the aromatic ring react to form thioesters alongside the parent carbonyl compound. researchgate.net This suggests that the increased electron density on the aromatic ring facilitates the oxidative cleavage mechanism. Similarly, the presence of electron-donating groups like methoxy (B1213986) (MeO) can influence reaction times in deprotection protocols using mercury(II) nitrate, potentially through complexation effects. nih.gov In a broader sense, any group on the aromatic ring that increases the rate of electrophilic aromatic substitution is defined as an activating group. masterorganicchemistry.com
Congesting Groups: Steric hindrance, either on the protected molecule or on the protecting group itself, can be used to direct reaction outcomes. This strategy of using "congesting groups" can enhance selectivity. For example, bulky protecting groups like tert-butyldimethylsilyl (TBDMS) are known to be selective for protecting primary alcohols due to their size. beilstein-journals.org In the context of dithianes, substitution on the protecting group ring can block specific reaction pathways. Research has shown that introducing gem-dimethyl groups at the 5-position of the 1,3-dithiane ring effectively blocks elimination side-reactions that can compete with the desired deprotonation at the 2-position in the gas phase. utk.edu This demonstrates how installing sterically "congesting" groups on the dithiane backbone can enforce a specific chemical reactivity. The protection of already sterically hindered carbonyl compounds with dithiolanes is also a common strategy, indicating the protecting group's ability to accommodate and function in a congested environment. organic-chemistry.org
The following table summarizes various reagents used for the deprotection of 1,3-dithiolanes and 1,3-dithianes, a reaction influenced by activating and congesting effects.
Table 1: Selected Reagents for Deprotection of 1,3-Dithiolanes and 1,3-Dithianes
| Reagent/System | Conditions | Substrate Scope | Reference |
| Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state, 1-4 min | Aromatic & Aliphatic Dithiolanes/Dithianes | nih.gov |
| 30% Hydrogen Peroxide / Iodine (I₂) | Aqueous micellar system (SDS), rt | Tolerates various protecting groups (BOC, Cbz) | organic-chemistry.org |
| Polyphosphoric Acid (PPA) / Acetic Acid (AcOH) | 20-45 °C | Mild and convenient for many dithianes/dithiolanes | asianpubs.org |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN–H₂O (9:1) | Selective for 1,3-dithianes over 1,3-dithiolanes | researchgate.net |
| o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Water, rt, neutral conditions | Efficient hydrolysis of thioacetals/thioketals | organic-chemistry.org |
Applications of Halogen-Metal Exchange and Directed Metalation
For a molecule like this compound, transformations involving organometallic intermediates are paramount for creating new carbon-carbon or carbon-heteroatom bonds at the aromatic ring.
Halogen-Metal Exchange: This is a fundamental reaction where an organic halide is converted into an organometallic compound. beilstein-journals.org In the case of this compound, the two chlorine atoms on the phenyl ring are susceptible to exchange with an organolithium reagent, such as n-butyllithium (n-BuLi). This reaction is typically very fast and kinetically controlled, with the rate of exchange following the trend I > Br > Cl. beilstein-journals.org The exchange would replace one of the chlorine atoms with lithium, generating a highly reactive aryllithium species. This intermediate can then be trapped with a variety of electrophiles (E⁺) to introduce a new substituent onto the aromatic ring.
Directed Metalation (DoM): Directed ortho-metalation is a powerful regioselective strategy where a directing metalation group (DMG) on an aromatic ring complexes with an organolithium reagent, leading to deprotonation exclusively at the ortho position. organic-chemistry.orgresearchgate.net While the 1,3-dithiolane group itself is not considered a strong DMG, the chlorine atoms in this compound would be the primary sites for reactivity via halogen-metal exchange rather than direct C-H activation (metalation). However, if the dithiolane or dithiane moiety were part of a different molecular framework, it could potentially influence the regioselectivity of metalation directed by another, more powerful DMG on the same ring.
The primary application for this compound would involve an initial halogen-metal exchange, followed by reaction with an electrophile, as outlined in the scheme below.
Scheme 1: Proposed Halogen-Metal Exchange and Subsequent Electrophilic Quench (This is a generalized representation based on established principles)
In this proposed sequence, one of the chlorine atoms on the phenyl ring of this compound undergoes exchange with n-BuLi to form an aryllithium intermediate. This nucleophilic intermediate can then react with an electrophile (E⁺), such as an aldehyde, to form a new C-C bond.Other Significant Chemical Transformations
Beyond modifications of the aryl ring, the dithiolane and dithiane frameworks can participate in other important bond-forming reactions.
Thiomethylative Friedel-Crafts Type Reactions
The Friedel-Crafts reaction is a cornerstone of organic chemistry, involving the reaction of an electrophile with an aromatic ring in the presence of a Lewis acid. wikipedia.orgmt.com A "Thiomethylative Friedel-Crafts Type Reaction" involving this compound would entail the dithiolane moiety, or a derivative thereof, acting as the source of the electrophile.
A plausible mechanism would involve the activation of the this compound with a strong Lewis acid, such as aluminum chloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The Lewis acid could coordinate to one of the sulfur atoms, weakening the C2-S bond. This could facilitate the formation of a resonance-stabilized cation, where the positive charge is delocalized between the C2 carbon and the sulfur atoms. This dithiolanium cation, or a related carbocationic species generated at the benzylic position, would be a potent electrophile. In the presence of another electron-rich aromatic compound (an arene), this electrophile could undergo a classic electrophilic aromatic substitution to form a new carbon-carbon bond, effectively transferring the "masked" carbonyl group to the arene.
Cycloaddition Reactions (e.g., [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes)
Analogs of the title compound, specifically 2-alkynyl-1,3-dithianes, have been shown to be versatile partners in cycloaddition reactions, providing access to complex heterocyclic structures. rsc.orgresearchgate.netrsc.org These reactions highlight the ability of the dithiane group to serve as a valuable synthetic handle.
In one significant application, 2-alkynyl-1,3-dithianes participate in a base-mediated [3+2] cycloaddition with sydnones, which are stable mesoionic 1,3-dipoles. This reaction provides a regioselective route to 1,3-disubstituted pyrazoles. researchgate.net The reaction is believed to proceed through the deprotonation of the alkyne, which then acts as the nucleophile.
Furthermore, 2-alkynyl-1,3-dithianes can engage in base-promoted [4+2] cycloaddition reactions with α,β-unsaturated ketones like chalcones. rsc.orgrsc.org This process yields highly substituted pyran derivatives efficiently and with high regioselectivity. The proposed mechanism involves the deprotonation of the alkynyl dithiane to form a nucleophilic intermediate, which then adds to the chalcone. An intramolecular cyclization follows, forming the pyran ring. rsc.org These cycloadditions demonstrate the synthetic utility of the alkynyl dithiane scaffold for building diverse heterocyclic systems.
Table 2: Cycloaddition Reactions of 2-Alkynyl-1,3-Dithiane Analogs
| Reaction Type | Reactants | Product Class | Key Features | Reference |
| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes + Sydnones | 1,3-Disubstituted Pyrazoles | Base-mediated, regioselective | researchgate.net |
| [4+2] Cycloaddition | 2-Alkynyl-1,3-dithianes + Chalcones | Highly Substituted Pyrans | Base-promoted, regioselective, good substrate tolerance | rsc.orgrsc.org |
Derivatization and Analog Development of 2 3,4 Dichlorophenyl 1,3 Dithiolane
Modifications at the 1,3-Dithiolane (B1216140) Ring
The 1,3-dithiolane ring, while often used as a stable protecting group for carbonyls, is also a versatile scaffold for further chemical evolution. chemicalbook.com Synthetic strategies can introduce spirocyclic systems, exocyclic double bonds, or fusion with other heterocyclic rings.
Spiro-1,3-dithiolanes are compounds where the C2 carbon of the dithiolane ring is shared with another ring system. thieme-connect.de A common method for their synthesis involves the condensation of a cyclic ketone with 1,2-ethanedithiol (B43112). chemicalbook.com In the context of 2-(3,4-dichlorophenyl)-1,3-dithiolane, a synthetic precursor such as a cycloketone-substituted dichlorobenzene could be reacted with 1,2-ethanedithiol to form the desired spiro compound.
Alternatively, cycloaddition reactions provide a pathway to spirocyclic dithiolane derivatives. nih.gov For instance, a ketothione derivative of a heterocyclic system can undergo cycloaddition with dipolarophiles to yield spiro- acs.orgnih.govdithiole structures. nih.gov This approach allows for the fusion of the dithiolane ring with other complex heterocyclic frameworks, such as thiopyrans or pyrroles. nih.gov The Staudinger ketene-imine cycloaddition is another powerful method used to create spiro[azetidine-2,3′-indoline] systems, which could be adapted to create spiro-dithiolane structures if the appropriate starting materials are used. nih.gov
Table 1: Selected Methods for Spiro-1,3-Dithiolane Synthesis
| Method | Reactants | Key Features |
| Thioacetalization | Cyclic Ketone, 1,2-Ethanedithiol | Acid-catalyzed condensation; forms a spirocyclic dithiolane at the site of the former carbonyl group. chemicalbook.com |
| Cycloaddition | Ketothione, Diacyl Acetylenes | Forms acs.orgnih.govdithiolylidene and spiro acs.orgnih.govdithiole derivatives. nih.gov |
| Staudinger Reaction | Ketene, Imine | [2+2] cycloaddition to form four-membered spiro rings, such as β-lactams. nih.gov |
Introduction of Exocyclic Double Bonds (e.g., 2-Methylene-1,3-dithiolane)
The introduction of an exocyclic double bond at the C2 position of the dithiolane ring creates 2-ylidene-1,3-dithiolane derivatives. These compounds are valuable intermediates and have been synthesized through several routes. researchgate.net A prevalent one-pot method involves the reaction of carbon disulfide with compounds containing an active methylene (B1212753) group (like malononitrile (B47326) or cyanoacetamide) in the presence of a base, followed by heterocyclization with a 1,2-dihaloethane. researchgate.net
This reaction proceeds through the formation of a 1,1-dithiolate intermediate, which then undergoes alkylation with the dihaloalkane to close the dithiolane ring. researchgate.net This methodology allows for the synthesis of a variety of 2-ylidene-1,3-dithiolanes with different substituents on the exocyclic carbon. researchgate.net
Creating hybrid molecules that incorporate the dithiolane ring with other pharmacologically relevant heterocycles, such as hydantoin (B18101), can lead to novel chemical scaffolds. thieme-connect.denih.gov Hydantoins are typically synthesized via the Bucherer-Bergs reaction, which involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. mdpi.com
A plausible synthetic route to a hydantoin-dithiolane hybrid could start with the hydrolysis of the this compound to its corresponding ketone, 3,4-dichlorobenzophenone. This ketone can then be subjected to the conditions of the Bucherer-Bergs reaction to form a spiro-hydantoin, where the C5 of the hydantoin ring is the spiro-carbon shared with the dichlorophenyl group. Alternatively, direct condensation of a suitable diketone with urea (B33335) or thiourea (B124793) can yield hydantoin or thiohydantoin structures. researchgate.netresearchgate.net By designing a precursor that contains both a dithiolane moiety and a reactive α-diketone functionality, a fused hydantoin-dithiolane system could be constructed. researchgate.net
Functionalization of the Dichlorophenyl Moiety
The 3,4-dichlorophenyl group offers sites for further substitution, but achieving regioselectivity can be challenging due to the presence of two deactivating chloro substituents. Organometallic chemistry provides powerful tools to control the site of functionalization.
Directed ortho-metallation (DoM) is a key strategy for regioselective functionalization of aromatic rings. In the case of a dichlorophenyl ring, lithiation using organolithium reagents like butyllithium (B86547) (BuLi) can achieve deprotonation at a specific position. researchgate.net For a related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with BuLi resulted in deprotonation at the C4 position, which is flanked by the two chloro substituents. researchgate.net This indicates that the acidity of the proton at this position is increased. For this compound, lithiation would likely occur at the C5 position, which is ortho to the C4-chloro group and meta to the C3-chloro group. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce new functional groups.
The use of organozinc reagents, formed via transmetalation from an organolithium intermediate, can also be employed for selective C-C or C-P bond formation. acs.org This one-pot synthesis method, involving lithiation, transmetalation with zinc chloride, and subsequent reaction with an electrophile like PCl₃, prevents the formation of multiple substitution products. acs.org
The regiochemical outcome of metallation reactions can be precisely controlled by the strategic use of protecting or directing groups. uchicago.edu For example, introducing a bulky protecting group, such as a trimethylsilyl (B98337) (TMS) group, at one position can sterically hinder and electronically deactivate that site, directing metallation to another available position. researchgate.net In a study on 2-(3,5-dichlorophenyl) derivatives, initial lithiation and silylation occurred at the C4 position. A subsequent lithiation of this silylated derivative then took place regioselectively at the C2 position of the dichlorophenyl ring. researchgate.net This demonstrates that a protecting group can effectively alter the site selectivity of functionalization.
The choice of the organometallic base and reaction conditions also plays a critical role. The basicity and steric hindrance of the base can influence which proton is abstracted. For instance, using a complexed base, such as butyllithium with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), can alter the regioselectivity of the deprotonation compared to using butyllithium alone. researchgate.net This is due to the different coordination of the lithium cation, which affects the aggregation state and reactivity of the organometallic species. researchgate.netyoutube.com By carefully selecting the appropriate base and protecting group strategy, chemists can achieve highly selective functionalization of the dichlorophenyl moiety. jocpr.comresearchgate.net
Advanced Applications of 1,3 Dithiolanes in Complex Organic Synthesis
Role as Masked Carbonyl Groups and Synthetic Equivalents
The primary and most fundamental role of the 1,3-dithiolane (B1216140) group is as a protecting group for carbonyl functionalities. organic-chemistry.org The formation of 2-(3,4-Dichlorophenyl)-1,3-dithiolane from 3,4-dichlorobenzaldehyde (B146584) and 1,2-ethanedithiol (B43112) effectively masks the electrophilic aldehyde. organic-chemistry.org This transformation is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org The resulting dithiolane is highly stable under a wide range of conditions, including exposure to both acidic and basic media, nucleophiles, and many oxidizing and reducing agents, which would otherwise react with the parent aldehyde. organic-chemistry.org
This stability allows for extensive chemical modifications on other parts of a molecule without affecting the masked carbonyl. Consequently, this compound serves as a robust synthetic equivalent of 3,4-dichlorobenzaldehyde. Once the desired synthetic transformations are complete, the dithiolane can be hydrolyzed back to the original aldehyde, a process known as deprotection. A variety of reagents have been developed for this cleavage, often involving oxidative or mercury-based systems.
Table 1: Selected Methods for Formation and Deprotection of 2-Aryl-1,3-Dithiolanes This table presents generalized conditions applicable to the synthesis and cleavage of compounds like this compound.
| Transformation | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Formation | 1,2-ethanedithiol, cat. Yttrium triflate | High chemoselectivity for aldehydes over ketones. | organic-chemistry.org |
| Formation | 1,2-ethanedithiol, cat. Iodine (I₂) | Mild conditions, applicable to various carbonyls. | organic-chemistry.org |
| Formation | 1,2-ethanedithiol, cat. HClO₄-SiO₂ | Solvent-free, efficient, and reusable catalyst. | organic-chemistry.org |
| Deprotection | N-Bromosuccinimide (NBS), aq. Acetone (B3395972) | Effective oxidative hydrolysis. | nih.gov |
| Deprotection | I₂, 30% aq. H₂O₂ | Mild, neutral conditions with high tolerance for other functional groups. | organic-chemistry.org |
| Deprotection | Selectfluor™ | Efficient cleavage of dithiane and dithiolane groups. | nih.gov |
Strategies for Carbon-Carbon Bond Formation using Dithiolanes
Beyond its protective role, the 1,3-dithiolane group facilitates a polarity reversal, or "umpolung," of the carbonyl carbon. The proton at the C2 position of this compound, which corresponds to the aldehyde proton, becomes acidic. Deprotonation with a strong base, such as butyllithium (B86547), generates a nucleophilic carbanion—an acyl anion equivalent. nih.govacs.org This nucleophile can then react with various electrophiles to form a new carbon-carbon bond at the original carbonyl position. However, 2-lithio-1,3-dithiolanes are known to be less stable than their 1,3-dithiane (B146892) counterparts and can undergo ring fragmentation. acs.orgnih.gov
A more modern and robust method for C-C bond formation involves the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes. nih.gov This strategy, which is applicable to dithiolane systems, allows for the coupling of the dithiane-masked aromatic aldehyde with another aryl bromide to form 2,2-diaryl derivatives, which are precursors to diaryl ketones. nih.gov This reversed-polarity approach successfully created the anti-cholesterol drug fenofibrate (B1672516) in high yield. nih.gov
Radical Coupling Pathways
Radical reactions offer an alternative avenue for carbon-carbon bond formation. An oxidative coupling method has been developed for the difunctionalization of alkynes, which affords β-ketodithianes through a radical coupling pathway that forms both a new C-C and a C-O bond. organic-chemistry.org While this specific methodology focuses on dithianes, the principles of radical-mediated bond formation can be extended to dithiolane systems under appropriate conditions. Such pathways provide a metal-free option for constructing complex carbon skeletons. organic-chemistry.org
Double Conjugate Addition Reactions
A powerful strategy for creating masked 1,3-dicarbonyl systems involves the double conjugate addition of dithiols to propargylic carbonyl compounds. nih.gov In this reaction, a dithiol, such as 1,2-ethanedithiol, adds twice to an alkyne bearing an electron-withdrawing group. This process efficiently generates β-keto 1,3-dithiane or dithiolane structures, which are valuable intermediates in natural product synthesis. nih.gov These products contain a protected 1,3-dicarbonyl relationship, a common motif in polyketide natural products, and can be used to construct various oxygen-containing heterocycles. nih.gov
Precursors to Diverse Heterocyclic Systems
The this compound scaffold is not merely a temporary protecting group but can also serve as a starting material for the synthesis of other heterocyclic structures. A notable transformation is the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. acs.orgnih.gov Treatment with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at elevated temperatures causes the dithiolane ring to fragment, eliminating ethylene (B1197577) gas and generating a dithiocarboxylate anion. acs.orgnih.gov
This reactive intermediate can be trapped in situ with various electrophiles, such as alkyl halides or diaryliodonium salts, to produce a wide array of dithioesters in good yields. acs.orgnih.govresearchgate.net Dithioesters are themselves versatile precursors for synthesizing other heterocycles, including thiadiazoles and thiazoles, making this fragmentation a powerful two-step sequence for heterocyclic synthesis. nih.govresearchgate.netacs.org
Chiral Synthesis and Stereocontrol Applications
The introduction of stereocenters in a controlled manner is a cornerstone of modern organic synthesis. The 1,3-dithiolane unit can be instrumental in achieving stereocontrol.
Asymmetric Transformations Involving Dithiolanes
One advanced strategy involves the asymmetric oxidation of the prochiral sulfur atoms within the dithiolane ring. By using a chiral oxidant or by attaching a chiral auxiliary to the dithiolane-containing molecule, it is possible to generate a 1,3-dithiolane-1-oxide with high enantiomeric purity. tandfonline.comrsc.org The resulting chiral sulfoxide (B87167) can then act as an internal chiral auxiliary, directing the stereochemical outcome of subsequent reactions, such as enolate alkylations. tandfonline.com For example, the enolate of a 2-acyl-1,3-dithiane 1-oxide can be alkylated with high diastereoselectivity, and subsequent removal of the dithiane oxide auxiliary reveals a chiral α-alkylated carboxylic acid. tandfonline.com This principle allows the dithiolane moiety to be used as a "chiral auxiliary," which is used to introduce chirality and is then removed.
Alternatively, chiral 1,3-diols, which can be synthesized via asymmetric aldol (B89426) reactions and subsequent reductions, can be used as the starting dithiol precursor. nih.gov Condensing a chiral, non-racemic dithiol with 3,4-dichlorobenzaldehyde would result in a chiral, enantiomerically enriched this compound, which could then be used in diastereoselective transformations.
Preservation of Chirality and Racemization-Free Conditions in Dithiolane Chemistry
The incorporation of a 1,3-dithiolane moiety into a molecule can introduce a stereogenic center, particularly when the C2 carbon is substituted, as is the case with this compound, or when a substituent is present elsewhere on the ring. nih.gov The stereochemistry of such compounds is a critical aspect of their application in complex organic synthesis, especially in medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.gov Preserving the stereochemical integrity of chiral centers adjacent to or at the dithiolane ring during its formation and cleavage is paramount for the synthesis of enantiomerically pure target molecules.
The primary challenge in dithiolane chemistry concerning chirality is the potential for racemization. The proton at a stereogenic center, particularly at C2, can be susceptible to epimerization under certain reaction conditions, most notably during deprotection. Therefore, the development of mild, stereochemically-benign methods for both the formation and cleavage of dithiolanes is a key area of research.
Formation of Dithiolanes under Racemization-Free Conditions
The formation of a 1,3-dithiolane from a carbonyl compound and ethane-1,2-dithiol is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org While many standard conditions are effective, the choice of catalyst is crucial when dealing with substrates that possess pre-existing chiral centers, especially those alpha to the carbonyl group. Harsh acidic conditions or high temperatures can risk epimerization of these sensitive stereocenters.
Modern synthetic methods have focused on milder catalysts that promote efficient thioacetalization while preserving chirality. For instance, hafnium trifluoromethanesulfonate (B1224126) has been successfully employed as a catalyst for the conversion of various carbonyl compounds to their corresponding dithiolanes. organic-chemistry.org Significantly, these conditions were proven to be racemization-free when applied to chiral R-aminoaldehydes, demonstrating their utility in stereoselective synthesis. organic-chemistry.org Other mild catalysts that facilitate this transformation chemoselectively and under gentle conditions include iodine, yttrium triflate, and tungstophosphoric acid. organic-chemistry.org
Deprotection Strategies to Prevent Racemization
The cleavage of the 1,3-dithiolane group to regenerate the carbonyl is often the most challenging step for preserving chirality. Classic methods can require harsh reagents that are incompatible with sensitive functional groups and can readily cause racemization. Research has yielded several milder, oxidative deprotection protocols that operate under neutral or near-neutral conditions, thus minimizing the risk of losing stereochemical information.
These methods often show excellent functional group tolerance, making them suitable for late-stage deprotection in the synthesis of complex molecules. A comparison of several modern, racemization-free deprotection reagents is presented below.
Table 1: Comparison of Racemization-Free Deprotection Reagents for 1,3-Dithiolanes
| Reagent/System | Conditions | Advantages & Remarks |
| o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Water, Room Temperature | Operates under neutral conditions; suitable for green chemistry applications. organic-chemistry.org |
| Iodine (cat.) / Hydrogen Peroxide (30% aq.) | Water, Sodium Dodecyl Sulfate (B86663) (SDS) | Essentially neutral conditions; shows tolerance for phenol (B47542) and amino protecting groups without detectable over-oxidation. organic-chemistry.org |
| Bis(trifluoroacetoxy)iodobenzene | Dichloromethane (B109758)/Water | Particularly effective for labile, dithiane-containing alkaloids, cleanly generating ketoamines. organic-chemistry.org |
| Selectfluor™ (F-TEDA-BF₄) | Acetonitrile/Water | Provides efficient and clean cleavage of the dithiane protecting group. organic-chemistry.org |
| Hafnium trifluoromethanesulfonate | N/A | While primarily used for formation, its mildness suggests potential for applications where equilibrium control is desired. organic-chemistry.org |
Chiral Resolution and Stereochemical Assignment
In cases where a racemic mixture of a chiral dithiolane is synthesized, separation of the enantiomers is necessary. Enantioselective high-performance liquid chromatography (HPLC) is a powerful technique for both the analytical and preparative-scale resolution of chiral compounds. nih.gov
A key study on (1,4-dithiaspiro[4.5]decan-2-yl)methanol, a chiral 1,3-dithiolane synthon, demonstrated its successful resolution using (semi)preparative enantioselective HPLC. nih.gov The absolute configuration of the separated enantiomers was then determined through X-ray diffraction analysis of a derivative synthesized from one of the pure enantiomers. nih.gov This approach not only provides access to enantiopure materials but also establishes a reliable standard for assigning the configuration of related chiral dithiolane derivatives. nih.gov
The specific conditions and results from such a resolution provide valuable data for developing separation protocols for other chiral dithiolanes.
Table 2: Example Data from Enantioselective HPLC Resolution of a Chiral 1,3-Dithiolane Derivative
| Parameter | Value | Description |
| Retention Factor (k1) | 2.18 | Retention factor for the first-eluting enantiomer. |
| Retention Factor (k2) | 2.63 | Retention factor for the second-eluting enantiomer. |
| Separation Factor (α) | 1.21 | The ratio of the retention factors (k2/k1), indicating the selectivity between the two enantiomers. |
| Resolution Factor (Rs) | 1.60 | A measure of the degree of separation between the two enantiomer peaks. A value >1.5 indicates baseline separation. |
Data adapted from the resolution of an ester derivative of (1,4-dithiaspiro[4.5]decan-2-yl)methanol. nih.gov
By employing these racemization-free conditions and analytical techniques, chemists can confidently utilize chiral 1,3-dithiolane building blocks, such as this compound, in the stereocontrolled synthesis of complex and biologically active molecules.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of 2-aryl-1,3-dithiolanes traditionally involves the condensation of an aromatic aldehyde with 1,2-ethanedithiol (B43112), often employing acid catalysts. organic-chemistry.orgchemicalbook.com Future research is expected to focus on enhancing the efficiency and sustainability of these methods for producing 2-(3,4-Dichlorophenyl)-1,3-dithiolane. Key areas of development are anticipated to include:
Solvent-Free and Alternative Energy Inputs: The use of solvent-free reaction conditions is a cornerstone of green chemistry, reducing waste and simplifying purification. researchgate.net Future methodologies will likely explore and optimize these conditions for the synthesis of this compound. Furthermore, the application of alternative energy sources, such as microwave irradiation and visible light photoredox catalysis, is an emerging trend that can lead to significantly reduced reaction times and improved energy efficiency. researchgate.net A recent study demonstrated the direct synthesis of 1,3-dithiolanes from terminal alkynes using Eosin Y as a photoredox catalyst under mild, metal-free conditions.
One-Pot Syntheses: The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, is highly desirable for improving process efficiency. A one-pot approach for the synthesis of 2-imino-1,3-dithiolanes from allyl chloride, primary amines, carbon disulfide, and iodine under solvent-free conditions has been reported, showcasing the potential for streamlined synthetic routes. researchgate.net
The following table summarizes potential sustainable synthetic methodologies that could be explored for the synthesis of this compound, based on advancements with related compounds.
| Catalyst/Method | Reaction Conditions | Advantages |
| Silica-supported perchloric acid | Solvent-free, room temperature | Reusable catalyst, mild conditions |
| Praseodymium triflate | - | Recyclable catalyst, high chemoselectivity |
| Brønsted acidic ionic liquid | - | Recyclable catalyst, good yields |
| Visible light photoredox catalysis (e.g., Eosin Y) | Room temperature, metal-free | Uses clean energy, mild conditions |
| Microwave irradiation | - | Reduced reaction times, improved efficiency |
Exploration of Unconventional Reactivity Profiles and Novel Transformations
Beyond its role as a protecting group for aldehydes, the 1,3-dithiolane (B1216140) ring possesses a rich and, in some aspects, underexplored reactivity profile. Future research on this compound is poised to uncover novel transformations and expand its synthetic utility.
Ring-Opening and Fragmentation Reactions: While the cleavage of the 1,3-dithiolane ring to regenerate the parent aldehyde is a well-established process, recent studies have explored alternative ring-opening pathways. For instance, base-mediated fragmentation of 2-aryl-1,3-dithiolanes has been developed as a method for the synthesis of dithioester derivatives. nih.gov This reaction proceeds via the generation of an aryl-dithiocarboxylate anion, which can then be trapped with various electrophiles. nih.gov Investigating the susceptibility of this compound to such fragmentation could open up new avenues for the synthesis of novel sulfur-containing compounds.
Oxidative and Reductive Transformations: The sulfur atoms in the 1,3-dithiolane ring can undergo oxidation to form sulfoxides and sulfones, which can modulate the electronic properties and reactivity of the molecule. The diastereoselective oxidation of 2-phenyl-1,3-dithiolane (B1617770) to a monosulfoxide has been reported. chemicalbook.com Future studies could explore the selective oxidation of this compound and the subsequent reactivity of the resulting oxidized species.
Reactions at the C2 Position: The C2 position of the 1,3-dithiolane ring is a focal point of reactivity. A novel application of 2-silylated 1,3-dithiolanes in the synthesis of aryl/hetaryl-substituted ethenes has been demonstrated. nih.gov This protocol involves the conversion of the 1,3-dithiolane into a carbanion intermediate, which then undergoes a cycloreversion reaction. nih.gov Exploring the generation and reactivity of a carbanion at the C2 position of this compound could lead to new carbon-carbon bond-forming strategies.
The table below outlines potential novel transformations for this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents/Conditions | Potential Products |
| Base-mediated fragmentation | LiHMDS, CPME, 100 °C | Dithioester derivatives |
| Diastereoselective oxidation | t-BuOOH, Cp₂TiCl₂ | This compound-1-oxide |
| Cycloreversion of C2-carbanion | Butyllithium (B86547), then TBAF | (3,4-Dichlorophenyl)-substituted ethenes |
Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and elucidating reaction mechanisms. The application of these methods to this compound is a promising avenue for future research.
Predicting Reactivity and Spectroscopic Properties: DFT calculations can be employed to determine the geometric and electronic structure of this compound. This includes predicting bond lengths, bond angles, and the distribution of electron density within the molecule. Such information can provide insights into the molecule's stability and potential sites of reactivity. For instance, the HOMO-LUMO energy gap can be calculated to assess the molecule's kinetic stability and electronic excitation properties. mdpi.com
Elucidating Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, helping to understand the feasibility and selectivity of different transformations. For example, the mechanism of the base-mediated fragmentation of 2-aryl-1,3-dithiolanes could be investigated in detail for the 3,4-dichlorophenyl substituted analogue. This would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction pathway.
Guiding Catalyst and Substrate Design: Predictive modeling can accelerate the development of new synthetic methodologies. By computationally screening different catalysts and substrates, researchers can identify promising candidates for experimental investigation, thereby reducing the time and resources required for optimization. For the synthesis of this compound, computational studies could help in the design of more efficient and selective catalysts.
The following table presents key parameters that can be obtained from DFT calculations and their relevance to understanding the chemistry of this compound.
| Computational Parameter | Significance |
| Optimized molecular geometry | Provides insights into the three-dimensional structure and steric effects. |
| HOMO-LUMO energy gap | Indicates chemical reactivity and electronic transition properties. |
| Mulliken or Hirshfeld charge analysis | Reveals the distribution of atomic charges and potential sites for nucleophilic or electrophilic attack. |
| Reaction energy profiles | Elucidates the mechanism of chemical reactions and predicts their feasibility. |
Integration of this compound Chemistry with Materials Science and Other Chemical Disciplines
The unique properties of the dithiolane functional group make it an attractive building block for the creation of advanced materials. The integration of this compound into polymers and other materials is an exciting frontier for future research.
Dynamic and Responsive Materials: Dithiolane-containing polymers have been shown to form dynamic and responsive networks. researchgate.netacs.org The reversible ring-opening of the 1,2-dithiolane (B1197483) moiety, for example, allows for the creation of self-healing and reprocessable materials. researchgate.netacs.org While this compound is a 1,3-dithiolane, the presence of the sulfur atoms suggests potential for dynamic covalent chemistry. Future research could explore the incorporation of this molecule into polymer backbones or as pendant groups to create materials with tunable mechanical and chemical properties. The dichlorophenyl group could also impart specific properties, such as flame retardancy or altered solubility.
Functionalization of Surfaces: The dithiolane ring has been used as an anchor to attach organic molecules to the surface of semiconductor quantum dots. rsc.org This opens up the possibility of using this compound to modify the surface of various materials, including nanoparticles and electrodes. The dichlorophenyl moiety could be used to tune the electronic properties of the surface or to introduce specific binding sites.
Development of Novel Ligands: The sulfur atoms in the 1,3-dithiolane ring can coordinate to metal ions, suggesting that this compound could serve as a ligand in coordination chemistry. The electronic properties of the ligand, and thus the resulting metal complex, would be influenced by the electron-withdrawing nature of the dichlorophenyl group. Such complexes could have applications in catalysis or as functional materials.
The potential applications of this compound in materials science are summarized in the table below.
| Application Area | Potential Role of this compound |
| Dynamic Polymers | Monomer or cross-linker for creating responsive and self-healing materials. |
| Surface Modification | Anchoring group for functionalizing nanoparticles and other surfaces. |
| Coordination Chemistry | Ligand for the synthesis of novel metal complexes with potential catalytic or electronic applications. |
| Electronic Materials | Component in organic semiconductors, leveraging the properties of the dichlorophenyl group. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-dichlorophenyl)-1,3-dithiolane, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3,4-dichlorobenzaldehyde with 1,2-ethanedithiol under acidic catalysis (e.g., BF₃·Et₂O). Purity optimization involves recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate). Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (δ ~5.2 ppm for dithiolane protons) .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the dithiolane ring geometry and substituent orientation. Computational methods (DFT at B3LYP/6-31G**) can supplement experimental data by analyzing bond angles and torsional strain .
Q. What analytical techniques are critical for characterizing intermediates and final products?
- Methodological Answer :
- GC-MS : Track volatile intermediates (e.g., dichlorophenyl precursors).
- FT-IR : Confirm C-S (670–600 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign aromatic (δ 7.0–7.8 ppm) and dithiolane protons (δ 5.0–5.5 ppm).
- Elemental Analysis : Verify C/H/S/Cl ratios within ±0.3% .
Advanced Research Questions
Q. How do electronic effects of 3,4-dichlorophenyl substituents influence the reactivity of the dithiolane ring?
- Methodological Answer : The electron-withdrawing Cl groups increase electrophilicity at the dithiolane sulfur, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). Kinetic studies (UV-Vis monitoring at 300 nm) and Hammett plots (σ⁺ values) can quantify substituent effects .
Q. What strategies resolve contradictions in reported reaction yields for dithiolane derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or trace moisture. Systematic DOE (Design of Experiments) with variables like temperature (25–80°C), catalyst loading (0.1–5 mol%), and solvent dielectric constant (ε) can identify optimal conditions. Reproducibility requires strict anhydrous protocols .
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., κ-opioid receptors) assesses binding affinity. QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps correlate structural features with activity. Validate predictions via in vitro assays (e.g., cAMP inhibition) .
Q. What mechanisms explain the compound’s stability under oxidative conditions?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating resistance to mild oxidants. Stability is attributed to the dithiolane ring’s conjugated system and Cl substituents’ inductive effects. Accelerated aging studies (40°C, 75% RH) confirm shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
